6-(4-(Tert-butyl)phenyl)pyridazin-3-ol
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Overview
Description
6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is an organic compound with the molecular formula C14H16N2O It features a pyridazinone core substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol typically involves the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazinone core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 6-(4-(Tert-butyl)phenyl)pyridazin-3-one.
Reduction: 6-(4-(Tert-butyl)phenyl)dihydropyridazine.
Substitution: Various substituted pyridazinones depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
- Used in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group enhances its binding affinity, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 6-Phenylpyridazin-3-ol
- 6-(4-Methylphenyl)pyridazin-3-ol
- 6-(4-Chlorophenyl)pyridazin-3-ol
Comparison: 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it more selective in its interactions compared to similar compounds with smaller substituents. Additionally, the tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKWSVCRLMBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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